molecular formula C22H31N5O3 B12173255 N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide

Cat. No.: B12173255
M. Wt: 413.5 g/mol
InChI Key: ABIKIVACUGEMDH-UHFFFAOYSA-N
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Description

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is a complex organic compound that features an indole moiety and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide typically involves multiple steps. One common method includes the reaction of 1H-indole-2-carboxylic acid with ethylenediamine to form an intermediate, which is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amine groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Mechanism of Action

The mechanism of action of N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides
  • N-2-(2-{[2-(acetylamino)phenylacetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides

Uniqueness

N-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}-N’-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is unique due to the presence of both an indole moiety and a piperidine ring, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable target for further research .

Properties

Molecular Formula

C22H31N5O3

Molecular Weight

413.5 g/mol

IUPAC Name

N-[2-(1H-indole-2-carbonylamino)ethyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide

InChI

InChI=1S/C22H31N5O3/c1-21(2)12-15(13-22(3,4)27-21)25-20(30)19(29)24-10-9-23-18(28)17-11-14-7-5-6-8-16(14)26-17/h5-8,11,15,26-27H,9-10,12-13H2,1-4H3,(H,23,28)(H,24,29)(H,25,30)

InChI Key

ABIKIVACUGEMDH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2)C

Origin of Product

United States

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